molecular formula C19H29N5O B6448245 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine CAS No. 2549054-24-0

2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine

Cat. No.: B6448245
CAS No.: 2549054-24-0
M. Wt: 343.5 g/mol
InChI Key: BVYWIIIJDTYOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine core linked to a piperidine ring via an ether bond. The piperidine is further substituted with a but-2-yn-1-yl chain terminating in a 4-ethylpiperazine moiety (Fig. 1). Key structural attributes include:

  • Pyrazine ring: A nitrogen-rich heterocycle capable of π-π stacking and hydrogen bonding.
  • But-2-yn-1-yl linker: Introduces rigidity due to the triple bond, which may enhance binding specificity compared to saturated chains.
  • 4-Ethylpiperazine: A common pharmacophore in CNS-targeting drugs, influencing lipophilicity and metabolic stability.

This structure is optimized for interactions with enzymes or receptors, particularly in neurological pathways, as seen in PDE10A inhibitors (e.g., AMG 579) .

Properties

IUPAC Name

2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O/c1-2-22-12-14-23(15-13-22)9-3-4-16-25-18-5-10-24(11-6-18)19-17-20-7-8-21-19/h7-8,17-18H,2,5-6,9-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYWIIIJDTYOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. Its complex structure, featuring multiple functional groups, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4OC_{22}H_{30}N_{4}O, with a molecular weight of approximately 398.6 g/mol. The structure includes piperazine and piperidine moieties, which are known to enhance pharmacological properties. The presence of the ethylpiperazine group indicates potential interactions with biological systems, particularly in the context of drug design.

Anticancer Potential

Compounds similar to This compound have been extensively studied for their anticancer properties. Specifically, quinazoline derivatives, which share structural similarities, have demonstrated significant inhibition of various kinases involved in cell proliferation and survival pathways. This suggests that our compound may also exhibit similar mechanisms of action against cancer cells .

Interaction Studies

To assess the biological activity of this compound, interaction studies can be performed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These methods allow researchers to quantify binding affinities to various biological targets, including kinases implicated in cancer progression. Preliminary studies indicate that compounds within this class may act as effective kinase inhibitors, potentially leading to therapeutic applications in oncology.

Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-FluoroquinazolineFluorine at position 6Anticancer activity
4-(Piperidin-1-yl)quinazolinePiperidine substitutionKinase inhibition
Ethyl 4-(1-piperazinyl)butyric acidPiperazine moietyNeuroactive properties

This table highlights the structural features and biological activities of compounds related to This compound , emphasizing its potential role in targeted cancer therapies.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of related compounds in inhibiting Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents. For instance, derivatives designed around similar piperazine and piperidine frameworks exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Such findings underscore the versatility of compounds with similar structural characteristics.

Cytotoxicity Assessments

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In vitro studies involving human embryonic kidney (HEK293) cells indicated that several derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Modifications to the Piperazine Substituent

The 4-ethylpiperazine group is critical for target engagement. Substitutions here alter potency and selectivity:

Compound Name Substituent on Piperazine Key Properties Reference
Target Compound 4-Ethyl Balanced lipophilicity; potential CNS penetration
2-Methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine Pyridin-2-yl Enhanced hydrogen bonding via pyridine; possible improved solubility
GSK6853 4-(Methylsulfonyl)phenyl Increased polarity; may reduce blood-brain barrier penetration
AMG 579 (PDE10A inhibitor) N-Acetylpiperidine Improved enzymatic inhibition potency (IC₅₀ < 10 nM)

Key Insight : The 4-ethyl group balances lipophilicity and metabolic stability, whereas polar substituents (e.g., sulfonyl) may limit CNS activity. Pyridine analogs (e.g., ) could enhance solubility but reduce membrane permeability.

Variations in the Linker Region

The but-2-yn-1-yl linker distinguishes the target compound from analogs with saturated or aromatic chains:

Compound Name Linker Type Structural Impact Reference
Target Compound But-2-yn-1-yl (triple bond) Rigid structure reduces conformational entropy; may enhance binding affinity
3f (Ethyl methanesulphonate) Ethyl Flexible linker; lower target specificity but improved synthetic accessibility
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Cinnamoyl (double bond) Planar structure supports π-π interactions; potential for off-target effects

Key Insight : Rigid linkers (e.g., triple bonds) improve binding specificity but may complicate synthesis. Flexible chains (e.g., ethyl) are easier to derivatize but less selective.

Core Heterocycle Modifications

Replacing pyrazine with other aromatic systems alters electronic properties and binding:

Compound Name Core Heterocycle Biological Relevance Reference
Target Compound Pyrazine Nitrogen-rich; facilitates interactions with polar residues in enzyme active sites
2-Nitroimidazopyrazin-one derivatives Imidazopyrazin-one Nitro group confers radiosensitizing properties; used in hypoxia imaging
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives Pyridopyrimidinone Expanded π-system enhances binding to kinase ATP pockets

Key Insight: Pyrazine’s compact structure is optimal for enzymes requiring small, planar ligands. Larger cores (e.g., pyridopyrimidinones) suit kinase inhibition.

Pharmacokinetic and Physicochemical Properties

Data from analogs suggest the target compound’s profile:

Property Target Compound AMG 579 3f (Ethyl methanesulphonate)
Molecular Weight ~406 g/mol (estimated) 448.5 g/mol 398.4 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) 3.1 1.8
Solubility Low (ether linkage) Moderate (polar acyl) High (methanesulphonate)
CNS Penetration Likely (4-ethylpiperazine) High (TO > 85% at 10 mg/kg) Unlikely (polar group)

Key Insight : The 4-ethylpiperazine and pyrazine core likely enable CNS activity, while methanesulphonate derivatives (e.g., ) prioritize peripheral targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.